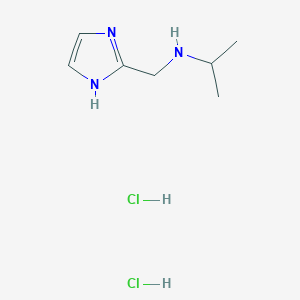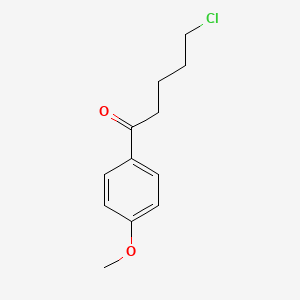
5-Chloro-1-(4-methoxyphenyl)-1-oxopentane
Übersicht
Beschreibung
5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, also known as 5-chloro-1-methoxyphenyl-1-oxopentane or 5-chloro-1-methoxyphenylacetone, is an organic compound that is widely used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It is a white, crystalline solid with a melting point of 79-80°C and a boiling point of 199-200°C. It is soluble in common organic solvents such as ethanol, methanol, and chloroform, and insoluble in water. It is a versatile compound that has found a variety of applications in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-(4-methoxyphenyl)-1-oxopentane has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and pyrimidines. In addition, it has been used in the synthesis of a variety of polymers, such as polyurethanes and polystyrenes. Furthermore, it has been used in the synthesis of a variety of catalysts, such as Lewis acids and Brønsted acids.
Wirkmechanismus
The mechanism of action of 5-chloro-1-(4-methoxyphenyl)-1-oxopentane is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent to form a new bond. This reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium hydroxide. In addition, the reaction can also be catalyzed by a Lewis acid, such as boron trifluoride or zinc chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can act as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent to form a new bond. This reaction can have a variety of effects on biochemical and physiological processes, depending on the compound being synthesized.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-1-(4-methoxyphenyl)-1-oxopentane in lab experiments include its availability, low cost, and its versatility in synthetic organic chemistry. The compound is also relatively stable and can be stored at room temperature. However, there are some limitations to using the compound in lab experiments. It has a relatively low boiling point, so it can be volatile and can be difficult to handle. In addition, the compound can be toxic, so it should be handled with care.
Zukünftige Richtungen
There are a variety of potential future directions for research on 5-chloro-1-(4-methoxyphenyl)-1-oxopentane. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in synthetic organic chemistry. In addition, further research could be conducted into its potential toxicity and its potential uses in the synthesis of pharmaceuticals, pesticides, and other chemicals. Finally, further research could be conducted into the potential for using the compound as a catalyst in organic synthesis.
Eigenschaften
IUPAC Name |
5-chloro-1-(4-methoxyphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSTYNWZWNOXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507608 | |
| Record name | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949-06-4 | |
| Record name | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

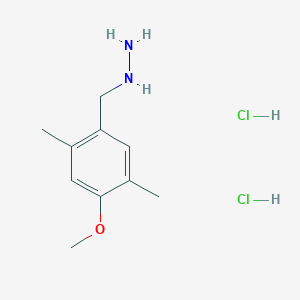
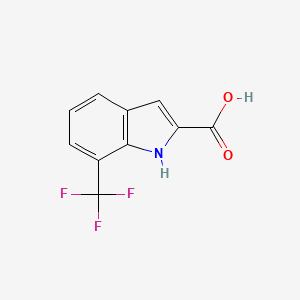
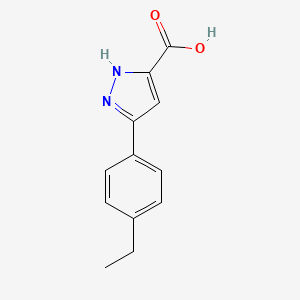
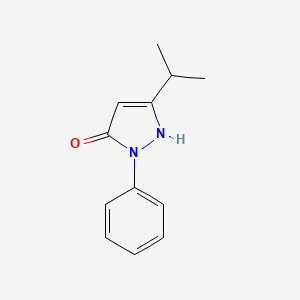
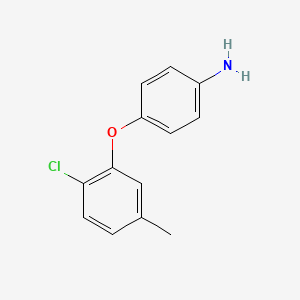
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)
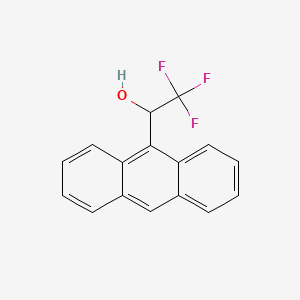
![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)


